molecular formula C52H84N18O11 B1586945 Dynorphin A (1-9) CAS No. 77259-54-2

Dynorphin A (1-9)

Cat. No. B1586945
CAS RN: 77259-54-2
M. Wt: 1137.3 g/mol
InChI Key: CZWWJMLXKYUVTQ-VCZUSBFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynorphin A (1-9) is a neuropeptide that belongs to the dynorphin family. It is derived from the precursor protein prodynorphin, which is cleaved by proteases to produce dynorphin A (1-17). Dynorphin A (1-17) is further processed by carboxypeptidase to form dynorphin A (1-13), which is then cleaved by aminopeptidase to produce dynorphin A (1-9). Dynorphin A (1-9) is a potent kappa-opioid receptor agonist and has been shown to have analgesic and anticonvulsant effects.

Scientific Research Applications

1. Biotransformation in Inflamed Tissue, Serum, and Trypsin Solution

Dynorphin A 1–17 (DYN A) is an endogenous neuropeptide involved in analgesia, inflammation, and addiction. Its metabolism varies depending on the release site and environment. Research by Morgan et al. (2012) focused on DYN A's biotransformation in rat inflamed tissue, serum, and trypsin solution, identifying numerous fragments in these different environments, which implies a complex interaction between DYN A and its metabolic pathways in various physiological contexts (Morgan et al., 2012).

2. Role in Dynorphin-Induced Allodynia and Neuropathic Pain

Dynorphin A exhibits roles in creating allodynia and hyperalgesia, symptoms of neuropathic pain. Laughlin et al. (2000) explored the cytokine IL-1β and transcription factor NF-κB in dynorphin-induced allodynia, suggesting that modulating cytokine activity in the spinal cord could be an effective strategy for chronic pain treatment (Laughlin et al., 2000).

3. Interaction with κ Opioid Receptor

Dynorphin A is known for its preference for the κ opioid receptor (KOR). Ramos-Colon et al. (2016) conducted studies on [des-Arg7]Dyn A analogues and found that Arg7 is not crucial for KOR activities, leading to the development of selective KOR antagonists with potential to treat disorders like stress-induced relapse (Ramos-Colon et al., 2016).

4. Cardiovascular Regulation

Dynorphin A species such as Dyn A-(1-17) have been studied for their effects on cardiovascular regulation. Feuerstein and Faden (1984) found that Dyn A-(1-17) significantly reduced systemic blood pressure when microinjected into the preoptic nucleus of rats, suggesting a role in modulating cardiorespiratory variables (Feuerstein & Faden, 1984).

5. Presence in Vasopressin Neurosecretory Vesicles

Dynorphin-A-(1-8) is found in vasopressin-containing neurosecretory cells in the rat pituitary. Whitnall et al. (1983) showed that it's contained within the same neurosecretory vesicles as vasopressin, indicating its release during the antidiuretic response (Whitnall et al., 1983).

Future Directions

: Sigma-Aldrich: Dynorphin A Porcine Fragment 1-9 : Sigma-Aldrich: Dynorphin A Porcine Fragment 1-9 : MedChemExpress: Dynorphin A

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWJMLXKYUVTQ-VCZUSBFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84N18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin A (1-9)

CAS RN

77259-54-2
Record name Dynorphin A (1-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dynorphin A (1-9)
Reactant of Route 2
Dynorphin A (1-9)
Reactant of Route 3
Dynorphin A (1-9)
Reactant of Route 4
Dynorphin A (1-9)
Reactant of Route 5
Dynorphin A (1-9)
Reactant of Route 6
Dynorphin A (1-9)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.